molecular formula C15H14BrN3O2S B251749 N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide

Cat. No. B251749
M. Wt: 380.3 g/mol
InChI Key: AOIZTFHFMFILKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide, commonly known as BPAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPAA is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

BPAA works by selectively inhibiting the activity of specific enzymes and proteins in the cell. It binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a variety of cellular effects, including changes in gene expression, altered protein activity, and changes in cell signaling pathways.
Biochemical and Physiological Effects:
BPAA has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth and proliferation of tumor cells. BPAA has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.

Advantages and Limitations for Lab Experiments

BPAA has several advantages for use in laboratory experiments. It is a highly selective inhibitor of specific enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, BPAA does have some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several potential future directions for research involving BPAA. One area of interest is the development of new drugs that target specific enzymes and proteins that are involved in disease processes. BPAA has also been shown to have potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Additionally, further studies are needed to determine the safety and efficacy of BPAA in human subjects, which could lead to its eventual use in clinical settings.

Synthesis Methods

BPAA can be synthesized through a multi-step process that involves the reaction of 5-bromopyridin-2-amine with thiocarbamoyl chloride, followed by the reaction of the resulting compound with 2-(4-methylphenoxy)acetic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

BPAA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins, including kinases and phosphatases. BPAA has also been used to investigate the role of these enzymes in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

Molecular Formula

C15H14BrN3O2S

Molecular Weight

380.3 g/mol

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H14BrN3O2S/c1-10-2-5-12(6-3-10)21-9-14(20)19-15(22)18-13-7-4-11(16)8-17-13/h2-8H,9H2,1H3,(H2,17,18,19,20,22)

InChI Key

AOIZTFHFMFILKX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Br

solubility

0.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.